InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3
.
1,2-O-Ditetradecyl-rac-glycerol is synthesized through chemical processes rather than being derived from natural sources. It belongs to the class of O-alkyl glycerols, which are known for their potential biological activities and applications in drug delivery systems and as surfactants. The compound's chemical structure can be denoted by its CAS number 36314-51-9, which is used for identification in chemical databases.
The synthesis of 1,2-O-Ditetradecyl-rac-glycerol typically involves several key steps:
The molecular structure of 1,2-O-Ditetradecyl-rac-glycerol can be represented as follows:
1,2-O-Ditetradecyl-rac-glycerol participates in various chemical reactions typical for glycerol derivatives:
These reactions highlight its versatility as a chemical intermediate.
The mechanism of action for 1,2-O-Ditetradecyl-rac-glycerol primarily relates to its role in biological systems:
Research suggests that such compounds can impact cellular functions like proliferation and apoptosis through their interactions with membrane proteins.
1,2-O-Ditetradecyl-rac-glycerol exhibits several notable physical and chemical properties:
These properties are critical for its application in formulations requiring specific solubility profiles.
1,2-O-Ditetradecyl-rac-glycerol has several scientific applications:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1